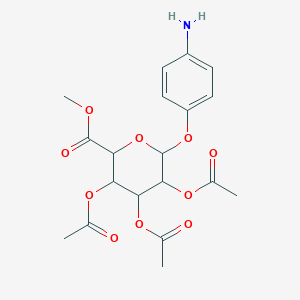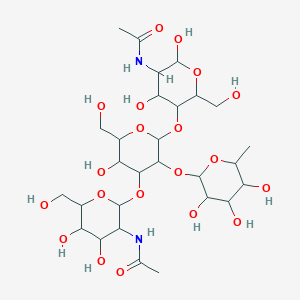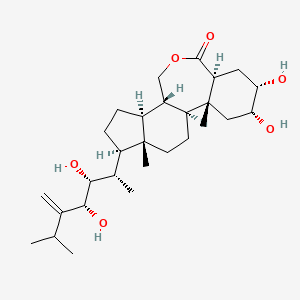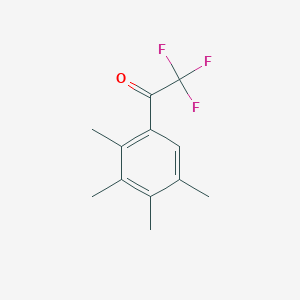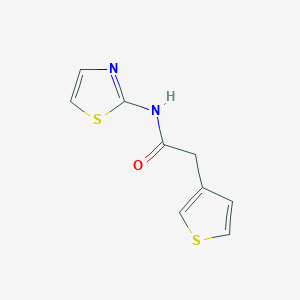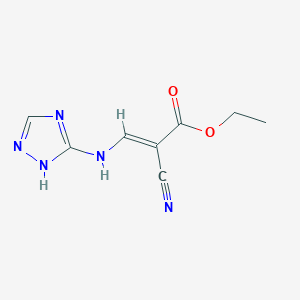
ethyl 2-nitrilo-3-(3H-2,3,5-triazolylamino)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-nitrilo-3-(3H-2,3,5-triazolylamino)prop-2-enoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate compound, which is then reacted with cyanogen bromide and 3-amino-1,2,4-triazole under controlled conditions . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-nitrilo-3-(3H-2,3,5-triazolylamino)prop-2-enoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-nitrilo-3-(3H-2,3,5-triazolylamino)prop-2-enoate is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of ethyl 2-nitrilo-3-(3H-2,3,5-triazolylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Ethyl 2-nitrilo-3-(3H-2,3,5-triazolylamino)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-(3H-2,3,5-triazolylamino)prop-2-enoate: Similar structure but with a cyano group instead of a nitrilo group.
Ethyl 2-nitrilo-3-(1H-1,2,4-triazolylamino)prop-2-enoate: Similar structure but with a different triazole ring.
The uniqueness of this compound lies in its specific triazole ring and nitrilo group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H9N5O2 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(1H-1,2,4-triazol-5-ylamino)prop-2-enoate |
InChI |
InChI=1S/C8H9N5O2/c1-2-15-7(14)6(3-9)4-10-8-11-5-12-13-8/h4-5H,2H2,1H3,(H2,10,11,12,13)/b6-4+ |
InChI Key |
GUPUPEZXSPROOO-GQCTYLIASA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=NC=NN1)/C#N |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC=NN1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


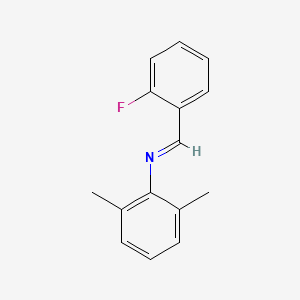
![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)
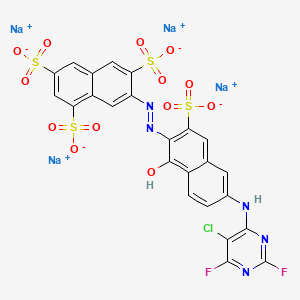
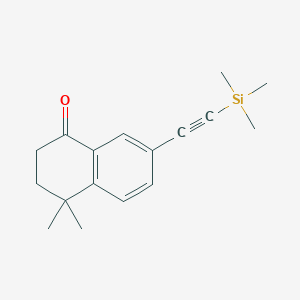
![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
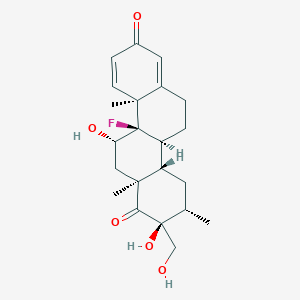
![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)
